molecular formula C21H28ClN3O2 B6801532 N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide

Cat. No.: B6801532
M. Wt: 389.9 g/mol
InChI Key: AJSNQICNJUKORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxycyclohexyl group, and a piperidine ring. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O2/c22-18-13-16(9-8-15(18)14-23)24-21(27)10-12-25-11-4-3-6-19(25)17-5-1-2-7-20(17)26/h8-9,13,17,19-20,26H,1-7,10-12H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSNQICNJUKORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CCCCN2CCC(=O)NC3=CC(=C(C=C3)C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the hydroxycyclohexyl group: This step may involve the addition of a hydroxy group to a cyclohexane ring, followed by its attachment to the piperidine ring.

    Attachment of the phenyl ring: The chloro and cyano groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of the amide bond: The final step involves coupling the substituted phenyl ring with the piperidine derivative through an amide bond formation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]butanamide
  • N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]pentanamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and pharmacokinetic profile compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.